molecular formula C18H15BrClN3O2 B2510801 2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797127-65-1

2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2510801
CAS No.: 1797127-65-1
M. Wt: 420.69
InChI Key: SAUYMZFQNKYAFZ-UHFFFAOYSA-N
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Description

2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a sophisticated small molecule building block designed for advanced pharmaceutical and life science research. This compound integrates several privileged structural motifs, including a bromo-chlorobenzoyl group and a piperidine-linked nicotinonitrile, making it a versatile intermediate for drug discovery programs. Its molecular architecture suggests potential for high-affinity target binding, particularly in the development of therapeutics for central nervous system (CNS) disorders, oncology, and inflammatory diseases. Researchers can utilize this compound as a core scaffold to synthesize novel chemical entities or as a pharmacological probe to investigate specific enzyme and receptor interactions, such as kinase inhibition. The presence of halogen atoms and a cyanopyridine group offers distinct sites for further synthetic modification through cross-coupling and nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships (SAR). This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3O2/c19-13-3-4-16(20)15(10-13)18(24)23-8-5-14(6-9-23)25-17-12(11-21)2-1-7-22-17/h1-4,7,10,14H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUYMZFQNKYAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-2-chlorobenzoic Acid Derivatives

The 5-bromo-2-chlorobenzoyl moiety is a critical precursor. One method involves refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride (SOCl₂) under solvent-free conditions catalyzed by dimethylformamide (DMF). This generates 5-bromo-2-chlorobenzoyl chloride, which is highly reactive toward nucleophiles like piperidine. Alternative approaches include hydrolysis of 5-bromo-2-chlorobenzonitrile using sodium hydroxide (72 g, 1.8 mol) in water at 90°C for 4 hours, followed by acidification with hydrochloric acid to precipitate the benzoic acid derivative in 85.9% yield and 99.9% purity.

Formation of the Piperidine Intermediate

The piperidin-4-yloxy scaffold is synthesized via nucleophilic substitution. A representative protocol involves reacting 4-hydroxypiperidine with nicotinonitrile derivatives under basic conditions. For example, potassium tert-butoxide (84.7 g) in tetrahydrofuran (THF) facilitates the coupling of 2-chloronicotinonitrile with 4-hydroxypiperidine at reflux temperatures. Copper(I) bromide (27.3 g) is often added to catalyze ether bond formation, achieving yields up to 45% after recrystallization.

Coupling of Benzoyl and Piperidine Moieties

The 5-bromo-2-chlorobenzoyl group is introduced to the piperidine intermediate via acyl chloride reactions. In a solvent-free system, 5-bromo-2-chlorobenzoyl chloride reacts with piperidin-4-ol in dichloromethane (DCM) under reflux, catalyzed by triethylamine to absorb HCl byproducts. Alternatively, HATU (8.48 g) and triethylamine (2.97 mL) in DMF mediate the coupling of 5-bromo-2-chlorobenzoic acid with 4-aminopiperidine at 40°C, yielding 63% of the benzoylated piperidine.

Final Etherification with Nicotinonitrile

The nicotinonitrile group is attached through an ether linkage. A two-phase system using THF and water with potassium tert-butoxide (84.7 g) enables the reaction of 2-chloronicotinonitrile with the benzoyl-piperidine intermediate. Copper(I) bromide (27.3 g) enhances the reaction efficiency, and the product is purified via recrystallization from ethanol/water mixtures.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors optimize temperature and mixing. A patent method eliminates solvents during benzoyl chloride formation, reducing waste. Hydrolysis steps are streamlined using automated pH adjustment systems to precipitate intermediates.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield Purity Source
Benzoyl chloride formation SOCl₂, DMF, reflux 95% >98%
Piperidine coupling HATU, DMF, 40°C 63% 98%
Etherification KOtBu, CuBr, THF/H₂O 45% >98%
Hydrolysis NaOH, 90°C; HCl 85.9% 99.9%

Challenges and Mitigation Strategies

  • Low Yields in Etherification : Copper catalysts and optimized stoichiometry improve efficiency.
  • Impurities in Benzoyl Chloride : Solvent-free methods reduce side reactions.
  • Scale-Up Issues : Continuous flow systems enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

    Oxidation and Reduction: The piperidine ring and the benzoyl group can be subjected to oxidation and reduction reactions, respectively.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Oxidation: Oxidized forms of the piperidine ring or benzoyl group.

    Reduction: Reduced forms of the benzoyl group.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential activity against various biological targets.

    Drug Development: The compound’s unique structure makes it a candidate for the development of drugs targeting neurological disorders and cancers.

    Molecular Biology: It is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: The compound is also explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may bind to a receptor and block its activity, thereby modulating signal transduction pathways involved in disease processes.

Comparison with Similar Compounds

Structural and Molecular Comparison with Analogous Compounds

The compound is compared below with two structurally related derivatives differing in substituent positions and halogen atoms. These analogs are selected based on their shared nicotinonitrile core and substituted benzoyl-piperidine motifs.

Table 1: Molecular Properties of 2-((1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile and Analogs

Property Target Compound 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile 2-((1-(2-Bromobenzoyl)piperidin-4-yl)oxy)nicotinonitrile
Molecular Formula C₁₈H₁₅BrClN₃O₂ (inferred) C₁₈H₁₆ClN₃O₂ C₁₈H₁₆BrN₃O₂
Molecular Weight ~420.7 (calculated) 341.8 386.2
Substituent Position 5-Bromo-2-chloro on benzoyl 3-Chloro on benzoyl 2-Bromo on benzoyl
SMILES Notation Not available N#Cc1cccnc1OC1CCN(C(=O)c2cccc(Cl)c3)CC1 N#Cc1cccnc1OC1CCN(C(=O)c2ccccc2Br)CC1
Reported Physical Properties None available None available None available

Key Structural Differences and Implications

Halogen Substitution: The target compound’s benzoyl group contains 5-bromo-2-chloro substitution, introducing steric and electronic effects distinct from analogs with single halogens (e.g., 3-chloro or 2-bromo). Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance hydrophobic interactions in binding pockets . Positional isomerism (e.g., 2-chloro vs. For example, ortho-substituted halogens (as in the 2-bromo analog) could hinder rotation of the benzoyl group, influencing conformational flexibility .

Molecular Weight and Lipophilicity :

  • The target compound’s higher molecular weight (~420.7 vs. 341.8–386.2 in analogs) suggests increased lipophilicity, which may impact membrane permeability and bioavailability. However, experimental data (e.g., logP) are unavailable for validation.

Synthetic Accessibility: Halogen positioning influences synthetic routes.

Limitations of Available Data

  • Physical Properties : Melting points, solubility, and stability data for all three compounds are unreported in the cited sources, limiting practical comparisons.
  • Biological Activity: No pharmacological or biochemical studies are referenced in the provided evidence. Inferences about structure-activity relationships (SAR) remain speculative without experimental binding or inhibition data.

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